molecular formula C16H13ClFNO3 B2576689 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1260922-13-1

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2576689
CAS No.: 1260922-13-1
M. Wt: 321.73
InChI Key: XHZPJASNOWGPOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-chloro-2-fluoroaniline with methyl 4-methylbenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-10-2-4-11(5-3-10)16(21)22-9-15(20)19-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPJASNOWGPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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